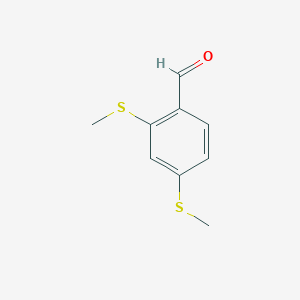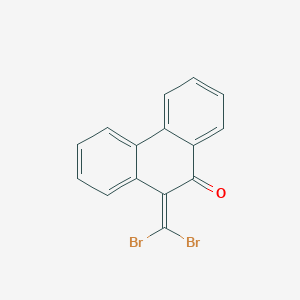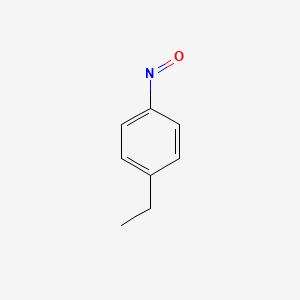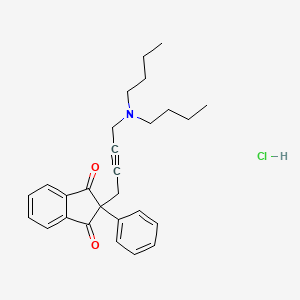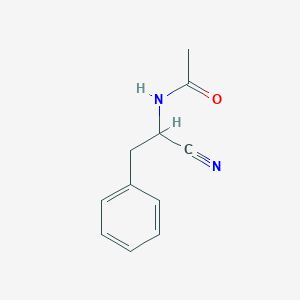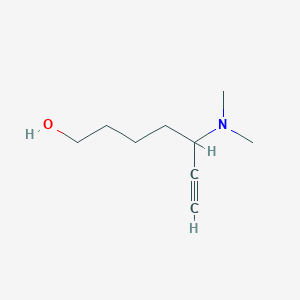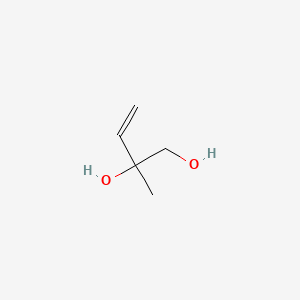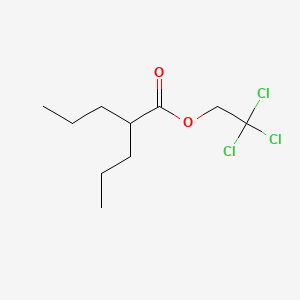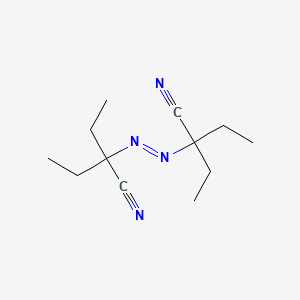
Circulin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Circulin B is a member of the cyclotide family of macrocyclic peptides. Cyclotides are mini-proteins derived from plants and are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its uterotonic and anti-HIV activity. It has also been reported to have activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The traditional method for extracting cyclotides, including Circulin B, involves prolonged boiling of the plant material followed by butanol fractionation . due to the complex structure of cyclotides, chemical synthesis and recombinant microorganism-based methods provide limited yields. Therefore, in vitro production technologies independent of the natural source availability are being explored to facilitate commercial applications .
Industrial Production Methods: Production of biopharmaceutical peptides in plant cell cultures is a safe and commercially applicable alternative. This method can overcome challenges such as inconsistent supply due to geographical and climatic conditions and the unsustainability of extracting metabolites from non-native, rare, and endangered plants .
Analyse Chemischer Reaktionen
Types of Reactions: Circulin B undergoes various types of reactions, including oxidation and reduction. The presence and location of cationic residues are crucial for its activity against Gram-negative bacteria .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for forming disulfide bonds and reducing agents for breaking these bonds. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the stability of the cyclotide structure .
Major Products Formed: The major products formed from the reactions involving this compound are typically other cyclotides with similar structures but varying biological activities. These products are often analyzed to understand the structure-activity relationships and to develop new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Circulin B has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of cyclotides. In biology, it is used to understand the mechanisms of plant defense against pests and pathogens. In medicine, this compound is being explored for its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria as well as fungi .
Wirkmechanismus
Circulin B exerts its effects by interacting with the membrane of bacterial cells. The hydrophobic patch on the surface of this compound allows it to bind to the phospholipid acyl-chains of the bacterial membrane, leading to membrane disruption and cell death . The molecular targets and pathways involved in this process include the bacterial cell membrane and the associated proteins that maintain membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Circulin B is similar to other cyclotides such as Circulin A and Cyclopsychotride A. it differs from Circulin A in that it lacks a prominent surface-exposed tryptophan residue and has an extra hydrophobic residue in loop 6, which is implicated in cyclization . This difference in structure results in a markedly different profile of antimicrobial activity compared to Circulin A . Cyclopsychotride A, on the other hand, has a similar hydrophobic patch but differs in its amino acid composition and charge properties .
List of Similar Compounds:- Circulin A
- Cyclopsychotride A
- Tricyclon A
Eigenschaften
CAS-Nummer |
20905-50-4 |
|---|---|
Molekularformel |
C52H98N16O13 |
Molekulargewicht |
1155.4 g/mol |
IUPAC-Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)40-51(80)63-34(16-22-55)43(72)61-36(18-24-57)48(77)67-41(30(7)69)50(79)58-25-19-37(46(75)60-33(15-21-54)45(74)65-38(26-28(4)5)49(78)66-40)62-44(73)35(17-23-56)64-52(81)42(31(8)70)68-47(76)32(14-20-53)59-39(71)13-11-10-12-27(2)3/h27-38,40-42,69-70H,9-26,53-57H2,1-8H3,(H,58,79)(H,59,71)(H,60,75)(H,61,72)(H,62,73)(H,63,80)(H,64,81)(H,65,74)(H,66,78)(H,67,77)(H,68,76)/t29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
DRHFCEIZVVAMEH-GZQYODANSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)[C@@H](C)O)CCN)CCN |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)CCCCC(C)C)C(C)O)CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


